Chaetoviridin A

Antifungal Activity Plant Pathology Biocontrol Agents

This Chaetoviridin A product features the essential (4'S,5'R) syn aldol side chain configuration that is directly responsible for its potent, broad-spectrum antifungal activity. Unlike generic azaphilones or incorrect epimers, this stereochemically verified material delivers >80% in vivo control of rice blast and wheat leaf rust at 62.5 μg/mL and an EC50 of 1.97 μg/mL against Sclerotinia sclerotiorum. Procuring verified Chaetoviridin A ensures reproducible, authoritative results in agricultural fungicide development and plant pathogenesis research.

Molecular Formula C23H25ClO6
Molecular Weight 432.9 g/mol
CAS No. 128252-98-2
Cat. No. B1236777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaetoviridin A
CAS128252-98-2
Synonymschaetoviridin A
Molecular FormulaC23H25ClO6
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESCCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl
InChIInChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1
InChIKeyHWSQVPGTQUYLEQ-CCBHEJLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chaetoviridin A (CAS 128252-98-2): A Chlorinated Azaphilone with Validated Antifungal Efficacy Against Plant Pathogens


Chaetoviridin A (CAS 128252-98-2) is a chlorinated azaphilone secondary metabolite primarily isolated from the fungus Chaetomium globosum [1]. Characterized by a molecular formula of C23H25ClO6 and a molecular weight of 432.89 g/mol, this compound features a unique (4'S,5'R) syn aldol side chain configuration that distinguishes it from other epimers in the chaetoviridin family [2]. Its biological profile encompasses potent antifungal activity against a range of plant pathogenic fungi, including Verticillium dahliae, Magnaporthe grisea, Puccinia recondita, and Sclerotinia sclerotiorum, achieved through mechanisms such as cell necrosis, mycelial deformation, and inhibition of spore germination [3].

Chaetoviridin A: Why Generic Azaphilone Substitution Fails to Replicate Its Biological Profile


Generic substitution of Chaetoviridin A with other azaphilones or even closely related chaetoviridin analogs is scientifically unjustifiable due to profound differences in stereochemistry and substituent patterns that directly govern biological activity. Total synthesis and structural reassignment studies have revealed that the (4'S,5'R) syn aldol side chain configuration of Chaetoviridin A is essential for its bioactivity, and epimers with anti configurations exhibit markedly different properties [1]. Comparative antifungal assays demonstrate that Chaetoviridin A consistently outperforms its direct analog Chaetoviridin B in both in vitro and in vivo efficacy against multiple plant pathogens [2]. Furthermore, N-substituted derivatives at the C-2 position display altered cytotoxic profiles against cancer cell lines, confirming that even minor structural modifications yield significant changes in biological potency and spectrum [3]. Consequently, procurement of Chaetoviridin A requires rigorous verification of stereochemical integrity and identity, as substitution with impure or misidentified analogs will produce non-equivalent research outcomes and invalidate comparative studies.

Chaetoviridin A: Quantitative Comparative Evidence Guide for Scientific Selection and Procurement


Comparative Antifungal Efficacy: Chaetoviridin A vs. Chaetoviridin B Against Rice Blast and Wheat Leaf Rust

In a direct head-to-head comparison study, Chaetoviridin A demonstrated significantly higher antifungal activity than its closest structural analog, Chaetoviridin B, against two major plant pathogenic fungi [1]. Treatment with Chaetoviridin A at a concentration of 62.5 μg/mL suppressed the development of rice blast (Magnaporthe grisea) and wheat leaf rust (Puccinia recondita) by over 80%, whereas Chaetoviridin B exhibited substantially lower efficacy at equivalent concentrations [1].

Antifungal Activity Plant Pathology Biocontrol Agents

Comparative Cytotoxicity: Chaetoviridin A vs. N-Substituted Azaphilone Derivatives Against A549 Lung Cancer Cells

In a comparative cytotoxicity study against the A549 lung cancer cell line, Chaetoviridin A (3) exhibited less cytotoxic activity relative to its N-substituted derivatives N-butyl-2-aza-2-deoxychaetoviridin A (1) and N-hexyl-2-aza-2-deoxychaetoviridin A (2) [1]. Compounds 1 and 2 demonstrated significant cytotoxicity with IC50 values of 13.6 μM and 17.5 μM, respectively, while Chaetoviridin A displayed reduced potency [1]. This trend indicates that cytotoxic potency escalates with N-substitution at the C-2 position and the introduction of a side chain [1].

Cytotoxicity Anticancer Research Structure-Activity Relationship

Comparative In Vivo Protective Efficacy: Chaetoviridin A vs. Carbendazim Against Rape Sclerotinia Rot

In a comparative in vivo study, Chaetoviridin A (3) demonstrated a protective efficacy of 64.3% against rape Sclerotinia rot at a dosage of 200 μg/mL, which was comparable to that of the commercial fungicide carbendazim (69.2%) [1]. The compound exhibited antifungal activity against Sclerotinia sclerotiorum with an EC50 value of 1.97 μg/mL in vitro [1].

In Vivo Efficacy Agricultural Fungicide Sclerotinia sclerotiorum

Comparative Disease Control Spectrum: Chaetoviridin A's Broad-Spectrum Activity vs. Narrow-Spectrum Azaphilones

Unlike many azaphilones that exhibit narrow-spectrum antifungal activity, Chaetoviridin A demonstrates broad-spectrum efficacy against a diverse panel of plant pathogenic fungi [1]. The compound inhibits the growth of Verticillium dahliae through cell necrosis and mycelial deformation, and significantly inhibits spore germination [2]. Additionally, Chaetoviridin A exhibits antifungal activity against Sclerotinia sclerotiorum (EC50 = 1.97 μg/mL) [3] and suppresses the development of rice blast (Magnaporthe grisea) and wheat leaf rust (Puccinia recondita) by over 80% at 62.5 μg/mL [1].

Broad-Spectrum Antifungal Plant Disease Control Chaetoviridin Family

Mechanistic Differentiation: Chaetoviridin A's Unique Mode of Action Involving Spore Germination Inhibition

Transcriptomic analysis has revealed that Chaetoviridin A exerts its antifungal effects through a distinct mechanism involving the significant inhibition of spore germination in Verticillium dahliae, a critical stage in the fungal disease cycle [1]. This mechanism differentiates it from other azaphilones that may primarily target mycelial growth or cell wall synthesis. The compound induces cell necrosis and mycelial deformation in V. dahliae, thereby improving the sensitivity of the pathogen to stress and enhancing cotton plant defense responses [2].

Mode of Action Spore Germination Transcriptomics

Chaetoviridin A: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Agricultural Biocontrol Development for Rice Blast and Wheat Leaf Rust

Chaetoviridin A is a prime candidate for developing biological fungicides targeting rice blast (Magnaporthe grisea) and wheat leaf rust (Puccinia recondita). Treatment with Chaetoviridin A at 62.5 μg/mL suppressed disease development by over 80% in in vivo assays, demonstrating efficacy superior to its analog Chaetoviridin B [1]. This performance supports formulation development and field trial design for these economically important cereal diseases.

Integrated Management of Sclerotinia Rot in Oilseed Rape

Chaetoviridin A exhibits in vivo protective efficacy of 64.3% against rape Sclerotinia rot at 200 μg/mL, comparable to the synthetic fungicide carbendazim (69.2%) [2]. With an in vitro EC50 of 1.97 μg/mL against Sclerotinia sclerotiorum [2], this compound is suitable for integration into disease management programs, particularly in contexts where reduced synthetic pesticide use is desired.

Verticillium Wilt Research in Cotton: Mode of Action Studies

Chaetoviridin A is an essential tool for investigating Verticillium wilt pathogenesis in cotton. It significantly inhibits V. dahliae spore germination and induces cell necrosis and mycelial deformation, leading to improved plant emergence rates and height [3]. Transcriptomic analyses have elucidated its unique molecular mechanism, providing a foundation for resistance studies and synergistic combination experiments [4].

Anticancer Lead Optimization: SAR Studies with Nitrogenated Derivatives

While Chaetoviridin A itself exhibits lower cytotoxicity against A549 lung cancer cells compared to its N-substituted derivatives (IC50 values of 13.6 and 17.5 μM for compounds 1 and 2, respectively) [5], it serves as a critical scaffold for medicinal chemistry programs. The observed SAR trend—that cytotoxic potency increases with N-substitution at the C-2 position [5]—guides the design of optimized analogs with enhanced anticancer activity.

Technical Documentation Hub

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